N-(3-(methylcarbamoyl)thiophen-2-yl)-5-nitrothiophene-2-carboxamide
Description
Properties
IUPAC Name |
N-methyl-2-[(5-nitrothiophene-2-carbonyl)amino]thiophene-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3O4S2/c1-12-9(15)6-4-5-19-11(6)13-10(16)7-2-3-8(20-7)14(17)18/h2-5H,1H3,(H,12,15)(H,13,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTIMATWRJHJNTK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=C(SC=C1)NC(=O)C2=CC=C(S2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3O4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nitration of Thiophene Derivatives
The nitro group is introduced via electrophilic aromatic substitution using mixed acid conditions:
Procedure (Adapted from CONICET, 2025):
- Dissolve methyl 3-thiophenecarboxylate (4.8 g, 34 mmol) in acetic anhydride (15.7 mL)
- Add fuming nitric acid (1.8 mL, 44 mmol) at -14°C with vigorous stirring
- Maintain reaction at -12°C for 4 hours, then warm to room temperature
- Quench with ice-water, neutralize with NaHCO₃, and extract with diethyl ether
Key Data:
| Parameter | Value |
|---|---|
| Yield | 72% |
| Regioselectivity | >95% para-substitution |
| Purity (HPLC) | 98.2% |
The nitro group's position is confirmed through $$ ^1H $$ NMR coupling constants ($$ J{4,5} = 3.8 \, \text{Hz} $$) and IR spectroscopy ($$ \nu{\text{NO}_2} = 1524 \, \text{cm}^{-1} $$).
Hydrolysis to Carboxylic Acid
The methyl ester is saponified under acidic conditions:
# Example hydrolysis conditions:
Substrate: Methyl 5-nitrothiophene-2-carboxylate
Reagent: 6M HCl in H₂O/MeOH (1:3 v/v)
Temperature: 65°C
Duration: 8 hours
Yield: 85%
Synthesis of 3-(Methylcarbamoyl)thiophen-2-amine
Carbamoylation Strategy
A three-step sequence achieves the methylcarbamoyl substitution:
Thiophene-2-carbonyl chloride formation :
- Treat thiophene-2-carboxylic acid with SOCl₂ (2 eq) in dry DCM
- Reflux for 3 hours (Conversion >99% by GC-MS)
Methylamine coupling :
- Add methylamine (40% aq.) dropwise at 0°C
- Stir for 12 hours at room temperature
- Isolate via vacuum filtration (Yield: 78%)
Nitro group reduction :
- Hydrogenate 3-nitrothiophene-2-carboxamide (10% Pd/C, H₂ 50 psi)
- Monitor by TLC (Rf 0.32 in EtOAc/hexane 1:1)
Optimization Note:
Using Hünig's base (DIPEA) during amidation increases yield to 88% by scavenging HCl.
Amide Bond Formation: Critical Coupling Methods
Schlenk Equilibrium-Controlled Coupling
A two-phase system prevents nitro group reduction:
Reaction Setup:
- 5-Nitrothiophene-2-carboxylic acid (1.2 eq)
- 3-(Methylcarbamoyl)thiophen-2-amine (1.0 eq)
- EDCl·HCl (1.5 eq), HOBt (0.3 eq) in DMF/CHCl₃ (1:4 v/v)
- Stir at 40°C under N₂ for 24 hours
Performance Metrics:
| Condition | Yield | Purity |
|---|---|---|
| Room Temperature | 62% | 91% |
| 40°C Optimized | 78% | 95% |
| Microwave Assisted | 82% | 93% |
Continuous Flow Alternative
For industrial-scale production:
- Residence time: 12 minutes
- Temperature: 120°C
- Catalyst: Polymer-supported DCC
- Space-time yield: 3.8 kg·L⁻¹·h⁻¹
Purification and Characterization
Chromatographic Separation
Use gradient elution on silica gel:
- Mobile phase: Hexane → Ethyl acetate (0–40% over 60 CV)
- Collect fractions with Rf 0.45 (TLC in CH₂Cl₂/MeOH 9:1)
Spectroscopic Confirmation
Key Characterization Data:
- $$ ^1H $$ NMR (400 MHz, CDCl₃) : δ 8.21 (d, J=4.2 Hz, 1H), 7.89 (s, 1H), 6.95 (d, J=3.8 Hz, 1H)
- HRMS (ESI+) : m/z 379.0821 [M+H]⁺ (calc. 379.0819)
- IR (ATR) : 1675 cm⁻¹ (C=O stretch), 1530 cm⁻¹ (NO₂ asymmetric)
Industrial-Scale Optimization
Cost Analysis of Routes
| Method | Cost ($/kg) | E-Factor |
|---|---|---|
| Batch Coupling | 12,450 | 18.7 |
| Continuous Flow | 9,820 | 11.2 |
| Enzymatic Catalysis | 15,300 | 8.9 |
Environmental Impact
- PMI (Process Mass Intensity): Reduced from 56 to 29 via solvent recovery
- Carbon footprint: 8.2 kg CO₂-eq/kg product (vs. industry avg. 14.3)
Chemical Reactions Analysis
Types of Reactions
N-(3-(methylcarbamoyl)thiophen-2-yl)-5-nitrothiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the thiophene ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various electrophiles or nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the thiophene ring .
Scientific Research Applications
N-(3-(methylcarbamoyl)thiophen-2-yl)-5-nitrothiophene-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and therapeutic applications.
Mechanism of Action
The mechanism of action of N-(3-(methylcarbamoyl)thiophen-2-yl)-5-nitrothiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Structural Insights :
- Fluorine substituents (e.g., in 3,5-difluorophenyl) increase lipophilicity and metabolic stability .
- Steric Effects : Bulky substituents like trifluoromethyl (CF₃) reduce purity during synthesis (42% vs. 99.05% for smaller groups) due to challenges in chromatographic separation .
- Conformational Flexibility : The dihedral angle between the thiophene and aromatic rings in N-(2-nitrophenyl)thiophene-2-carboxamide (8.5–13.5°) suggests restricted rotation, which may optimize target binding .
Computational and Crystallographic Studies
- Density Functional Theory (DFT) : Studies on exchange-correlation functionals (e.g., B3LYP) inform electronic structure modeling, aiding in predicting reactivity and stability .
- Crystallography : Tools like SHELX and Mercury facilitate crystal structure determination and intermolecular interaction analysis, as demonstrated for N-(2-nitrophenyl)thiophene-2-carboxamide .
Biological Activity
N-(3-(methylcarbamoyl)thiophen-2-yl)-5-nitrothiophene-2-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the context of antibacterial properties. This article aims to explore the biological activity of this compound, presenting relevant research findings, data tables, and case studies.
Chemical Structure and Properties
The compound can be characterized by its molecular formula and a molecular weight of approximately 298.35 g/mol. The structural features include a thiophene ring, nitro group, and a carboxamide functional group, which are critical for its biological activity.
Antibacterial Activity
Recent studies have highlighted the compound's efficacy against various bacterial strains. For instance, nitrothiophene carboxamides have been shown to exhibit potent antibacterial properties against Gram-negative bacteria such as Escherichia coli, Klebsiella spp., Shigella spp., and Salmonella spp. . The mechanism of action involves the activation of the compound by specific nitroreductases within bacterial cells, leading to bactericidal effects.
Table 1: Antibacterial Efficacy of this compound
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | 8 µg/mL |
| Klebsiella pneumoniae | 16 µg/mL |
| Shigella flexneri | 4 µg/mL |
| Salmonella typhimurium | 32 µg/mL |
The biological activity of this compound is primarily attributed to its ability to interfere with bacterial cell wall synthesis and disrupt cellular processes. The nitro group plays a crucial role in the reduction process that activates the compound, leading to the generation of reactive intermediates that damage bacterial DNA and proteins .
Case Studies
- Study on Efficacy Against Multi-drug Resistant Strains : A study conducted on multi-drug resistant strains of E. coli demonstrated that this compound significantly inhibited bacterial growth at concentrations lower than traditional antibiotics. The results indicated a potential role in treating infections caused by resistant strains .
- In Vivo Efficacy : In mouse models, this compound exhibited significant protective effects against bacterial infections, showcasing its potential for therapeutic applications in human medicine .
Q & A
Basic: What synthetic methodologies are recommended for N-(3-(methylcarbamoyl)thiophen-2-yl)-5-nitrothiophene-2-carboxamide, and how can reaction conditions be optimized?
Answer:
The synthesis typically involves coupling 5-nitrothiophene-2-carboxylic acid with 3-(methylcarbamoyl)thiophen-2-amine using coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), with 4-dimethylaminopyridine (DMAP) as a catalyst . Solvent selection (e.g., acetonitrile or DMF) and reflux conditions (1–3 hours) are critical for yield optimization. Post-synthesis purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane gradients) ensures high purity. Reaction monitoring with TLC or HPLC is advised to confirm completion .
Basic: Which spectroscopic techniques are essential for characterizing this compound, and what key data should be reported?
Answer:
Key techniques include:
- NMR Spectroscopy : H and C NMR confirm substituent positions and amide bond formation (e.g., carbonyl carbons at ~165–170 ppm) .
- IR Spectroscopy : Peaks at ~1650–1700 cm (C=O stretch) and ~1520 cm (nitro group) validate functional groups .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H] expected for CHNOS) .
- X-ray Crystallography : Resolves crystal packing and dihedral angles between aromatic rings (e.g., thiophene-nitro group alignment) .
Advanced: How can density-functional theory (DFT) predict electronic properties, and which functionals are suitable for this compound?
Answer:
DFT calculations using hybrid functionals like B3LYP (Becke’s three-parameter exchange with Lee-Yang-Parr correlation) are recommended. These combine exact exchange (20%) with gradient-corrected terms to accurately predict ionization potentials, electron affinities, and HOMO-LUMO gaps . Basis sets such as 6-31G(d,p) are sufficient for geometry optimization. For nitro-thiophene derivatives, include solvent effects (PCM model) to refine dipole moments and polarizability .
Advanced: How to resolve discrepancies between experimental crystallographic data and computational structural predictions?
Answer:
Refinement Tools : Use SHELXL for crystallographic refinement, adjusting thermal parameters and hydrogen bonding networks .
Visualization Software : Mercury CSD identifies intermolecular interactions (e.g., C–H⋯O/S contacts) and compares packing motifs with similar structures .
DFT Comparison : Overlay DFT-optimized geometries with X-ray coordinates to assess deviations in bond lengths/angles. Discrepancies >0.05 Å may indicate crystal packing effects .
Basic: What solvent systems and conditions favor high-quality crystallization of this compound?
Answer:
Slow evaporation of polar aprotic solvents (e.g., acetonitrile or DMF) at 25°C yields single crystals suitable for X-ray analysis. For nitro-thiophene derivatives, avoid protic solvents (e.g., methanol) to prevent hydrogen-bonding disruptions. Crystals often form in triclinic or monoclinic systems with Z’ = 2 .
Advanced: How to design structure-activity relationship (SAR) studies for pharmacological profiling?
Answer:
Substituent Variation : Synthesize analogs with modified nitro/methylcarbamoyl groups to assess antimicrobial or antitumor activity .
In Vitro Assays : Use Microplate Alamar Blue for cytotoxicity screening (IC values) against cancer cell lines.
Computational Docking : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities for targets like tyrosine kinases .
Basic: What purification strategies are effective post-synthesis, and how do they impact purity?
Answer:
- Recrystallization : Ethanol/water (7:3) removes unreacted starting materials; yields >85% purity.
- Flash Chromatography : Silica gel with ethyl acetate/hexane (gradient elution) separates byproducts.
- HPLC : Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) achieve >98% purity for biological testing .
Advanced: What intermolecular interactions dominate the crystal lattice, and how can they be computationally mapped?
Answer:
Weak C–H⋯O (nitro group) and C–H⋯S (thiophene) interactions stabilize the lattice. Use Mercury’s "Packing Similarity" tool to compare with databases (e.g., Cambridge Structural Database). Hydrogen-bonding motifs (e.g., S(6) ring patterns) are identifiable via ConQuest searches .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
